molecular formula C14H9F3O B8395519 2',4',5'-Trifluorophenylacetophenone

2',4',5'-Trifluorophenylacetophenone

Cat. No.: B8395519
M. Wt: 250.21 g/mol
InChI Key: TUYHHYCCYSFEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',4',5'-Trifluorophenylacetophenone is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9F3O

Molecular Weight

250.21 g/mol

IUPAC Name

2-phenyl-1-(2,4,5-trifluorophenyl)ethanone

InChI

InChI=1S/C14H9F3O/c15-11-8-13(17)12(16)7-10(11)14(18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

TUYHHYCCYSFEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2F)F)F

Origin of Product

United States

Context Within Fluorinated Aromatic Ketone Chemistry

2',4',5'-Trifluorophenylacetophenone is a halogenated aromatic ketone that has garnered interest in advanced organic chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring significantly modifies the compound's physicochemical properties compared to its non-fluorinated analog, acetophenone (B1666503). The presence of three electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a key feature of many fluorinated ketones and is often exploited in various synthetic transformations.

The introduction of fluorine can also influence the acidity of α-hydrogens, affecting enolate formation and subsequent reactions. In medicinal chemistry, the use of fluorinated compounds is a well-established strategy to improve a drug candidate's pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity. researchgate.net The trifluorophenyl moiety in this compound can enhance the lipophilicity of molecules, a desirable property in drug design.

The reactivity of fluorinated ketones is governed by a combination of steric and electronic effects. While the electron-withdrawing nature of fluorine generally increases reactivity, the position and number of fluorine atoms can also introduce steric hindrance, influencing the accessibility of the carbonyl group to nucleophiles.

Significance As a Chemical Scaffold and Reactive Intermediate in Synthesis

2',4',5'-Trifluorophenylacetophenone serves as a valuable chemical scaffold and a reactive intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its utility is highlighted by its application as a key building block for the synthesis of bioactive compounds.

A significant application of this compound is in the preparation of indazolylpyrazolopyrimidines, which act as type I B-Raf inhibitors and exhibit antitumor activity. bohrium.com B-Raf is a protein kinase that is often mutated in various cancers, making it an important therapeutic target. The synthesis of these inhibitors utilizes the reactive nature of the ketone in this compound to construct the complex heterocyclic core of the final drug molecule.

Furthermore, the closely related compound, 2,4,5-trifluorophenylacetic acid, is a crucial intermediate in the synthesis of Sitagliptin, a widely used anti-diabetic medication. researchgate.netnih.gov This underscores the importance of the 2,4,5-trifluorophenyl scaffold in the development of pharmaceuticals. While direct examples of this compound in multi-component reactions are not extensively documented in publicly available literature, its structure suggests potential for use in such reactions to generate diverse molecular libraries for drug discovery.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
CAS Number 129322-83-4
Density 1.331 g/mL at 25 °C
Refractive Index n20/D 1.472

Overview of Current Research Trajectories and Gaps

Established Synthetic Pathways

Traditional methods for synthesizing this compound and related ketones rely on well-established organic reactions. These pathways are often characterized by their reliability and scalability, forming the foundation of synthetic strategies.

Approaches via Friedel-Crafts Acylation of Trifluorobenzene Derivatives

The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510). google.com This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (CH₃CO-) onto the trifluorinated aromatic ring. sigmaaldrich.comorganic-chemistry.org

The reaction is typically carried out by treating 1,2,4-trifluorobenzene with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst. google.com Aluminum chloride (AlCl₃) is a preferred and effective catalyst for this transformation. google.com The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich (relative to the acylium ion) trifluorobenzene ring. The fluorine atoms are deactivating, but the acylation proceeds selectively.

The process for the selective production of 2',4',5'-trifluoroacetophenone (B50697) involves reacting 1,2,4-trifluorobenzene with acetyl chloride using an acylation catalyst. google.com The reaction can be performed with or without an inert diluent, such as dichloroethane, and is typically conducted at elevated temperatures ranging from 60-170°C. google.com Stoichiometrically, about 1 to 3 moles of the Lewis acid catalyst are used per mole of 1,2,4-trifluorobenzene. google.com

Table 1: Friedel-Crafts Acylation for this compound

Starting MaterialAcylating AgentCatalystTemperatureReference
1,2,4-TrifluorobenzeneAcetyl chlorideAluminum chloride (AlCl₃)60-170°C google.com

Oxidation-Based Routes from Precursors (e.g., secondary alcohols)

An alternative established route to aryl ketones involves the oxidation of the corresponding secondary alcohol. For this compound, the precursor would be 1-(2,4,5-trifluorophenyl)ethanol (B8476699). This alcohol can be oxidized to the target ketone using a variety of oxidizing agents.

Common methods for the oxidation of secondary alcohols to ketones are well-documented in organic chemistry. While specific examples for 1-(2,4,5-trifluorophenyl)ethanol are not detailed in the provided results, general protocols using reagents like chromium-based oxidants (e.g., PCC), or Swern and Dess-Martin periodinane oxidations are applicable. A plausible mechanism involves the initial oxidation of the acetophenone (B1666503) by an oxidizing agent like SeO₂ to form a glyoxal, which can then undergo further reactions. nih.gov

Multi-Step Syntheses from Functionalized Aromatic Precursors

More elaborate, multi-step syntheses provide access to this compound from different functionalized starting materials. These routes offer flexibility and can be advantageous if the primary precursors for simpler methods are unavailable or costly.

One documented multi-step synthesis starts from 2,4,5-trifluorobenzoyl chloride. prepchem.com This process involves several key transformations:

Condensation: 2,4,5-trifluorobenzoyl chloride is first reacted with ethoxymagnesium malonic ester in a mixture of diethyl ether and ethanol (B145695) under reflux. prepchem.com

Hydrolysis and Decarboxylation: The resulting organic material from the first step is then dissolved in acetic acid. With the addition of concentrated sulfuric acid, the mixture is heated to reflux. This step facilitates the evolution of carbon dioxide, leading to the formation of the desired ketone. prepchem.com

Purification: The final product is isolated by pouring the reaction mixture into water, separating the organic phase, and subsequent distillation. prepchem.com

This particular route resulted in a 47% yield of this compound. prepchem.com Other multi-step approaches can be designed starting from related compounds like 2,4,5-trifluorophenylacetic acid, which serves as a key intermediate for various pharmacologically active compounds. google.com

Novel and Green Synthetic Approaches

Reflecting the broader trend in chemical synthesis, efforts are being made to develop more environmentally friendly and efficient methods for preparing fluorinated compounds. These novel approaches focus on reducing waste, avoiding hazardous reagents, and improving catalytic efficiency.

Exploration of Environmentally Benign Reagents and Conditions

The development of "greener" synthetic methods is a key area of modern chemical research. For reactions like the Friedel-Crafts acylation, this often involves replacing traditional stoichiometric Lewis acids, which generate significant waste, with more sustainable alternatives.

Innovations that could be applied to the synthesis of this compound include:

Solid Acid Catalysts: Using solid acid catalysts such as zeolites or phosphotungstates can simplify product purification and allow for catalyst recycling, reducing waste. chemicalbook.comchemijournal.com These have been successfully used for the acylation of other aromatic compounds under solvent-free conditions. chemijournal.com

Ionic Liquids: Indium triflate in an ionic liquid has been shown to be an efficient green catalyst system for Friedel-Crafts acylation, offering a recyclable and less hazardous reaction medium. sigmaaldrich.com

Metal- and Halogen-Free Acylations: Methodologies that avoid both metal catalysts and halogenated reagents are being explored. An intermolecular Friedel-Crafts acylation in hexafluoro-2-propanol, for instance, can provide aryl ketones at room temperature without any additional reagents. organic-chemistry.org

Catalytic Synthesis Innovations

Advances in catalysis offer new possibilities for synthesizing fluorinated ketones with high efficiency and selectivity. While traditional methods often require harsh conditions and stoichiometric reagents, modern catalytic systems can operate under milder conditions.

For the synthesis of aryl ketones, including fluorinated variants, several catalytic innovations are noteworthy:

Palladium-Catalyzed Cross-Coupling: A powerful alternative to Friedel-Crafts acylation is the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides. organic-chemistry.org This method operates at room temperature, avoids strong Lewis acids, and is compatible with a wide range of functional groups. organic-chemistry.org

Nickel-Catalyzed Couplings: Nickel catalysts have been employed for the addition of arylboronic acids to nitriles, providing a route to various aryl ketones in good yields. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysis has been used for the multifunctionalization of alkynes, providing pathways to structurally diverse ketone products. researchgate.net

These modern catalytic methods, while not yet explicitly reported for the direct synthesis of this compound, represent the forefront of synthetic organic chemistry and offer promising future routes for its efficient and sustainable production.

Compound Reference Table

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules, offering significant advantages over traditional batch processing. mdpi.com This methodology, which involves the continuous pumping of reactants through a network of tubes or microreactors, provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and enhanced safety. mdpi.comnih.gov

For the synthesis of fluorinated compounds like this compound, flow chemistry is particularly advantageous. Fluorination reactions often employ hazardous reagents and can be highly exothermic. vapourtec.com The contained environment of a flow reactor minimizes operator exposure to toxic substances and the high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways and the formation of undesirable byproducts. vapourtec.comacs.org

While a specific continuous flow synthesis for this compound is not detailed in the literature, established flow methodologies for related transformations demonstrate its feasibility. For instance, the deoxyfluorination of ketones to gem-difluorides has been successfully performed in continuous flow mode using sulfur tetrafluoride (SF4), a process that significantly improves safety and selectivity. acs.org Similarly, the synthesis of α-fluoroketones using reagents like Selectfluor™ has been adapted to flow reactors, allowing for high-temperature conditions that accelerate conversion. vapourtec.com The synthesis of precursors, such as 2,4,5-trifluorobenzoic acid, has also been demonstrated in a two-step continuous flow process, highlighting the potential for multi-step sequences within a single, automated platform. researchgate.net

Table 1: Advantages of Continuous Flow Synthesis for Fluorinated Ketones

FeatureBenefit in Fluorinated Ketone Synthesis
Enhanced Safety Contained handling of hazardous reagents (e.g., SF4, HF). vapourtec.comacs.org
Superior Heat Transfer Efficiently dissipates heat from exothermic fluorination reactions, reducing byproduct formation. mdpi.com
Precise Control Accurate control over residence time, temperature, and stoichiometry improves selectivity and yield. mdpi.com
Scalability Production can be scaled up by running the system for longer periods without re-optimization.
Automation Allows for automated, multi-step synthesis, reducing manual handling and improving reproducibility. uliege.be

These techniques could be adapted to construct this compound, for example, by performing a Friedel-Crafts acylation in flow or by coupling a fluorinated organometallic reagent with an acylating agent within a flow system. uni-muenchen.de The integration of in-line purification, using scavenger resins or packed-bed columns, can further streamline the process, delivering a pure product without traditional work-up procedures. mdpi.comvapourtec.com

Strategies for Stereochemical Control in Analogue Synthesis

The introduction of stereocenters into analogues of this compound can significantly impact their biological activity. Controlling the three-dimensional arrangement of atoms is therefore a critical aspect of medicinal chemistry and drug design. Asymmetric synthesis provides the tools to create chiral molecules with a high degree of stereochemical purity.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from a prochiral precursor. This can be achieved using chiral catalysts, chiral auxiliaries, or enzymes. For the synthesis of chiral analogues of this compound, such as those with a stereocenter alpha to the carbonyl group, several asymmetric methods are applicable.

One prominent approach is organocatalysis, which uses small organic molecules as catalysts. For instance, the highly enantioselective α-fluorination of ketones has been accomplished using primary amine catalysts derived from Cinchona alkaloids. acs.orgprinceton.edu This method allows for the direct and asymmetric installation of a fluorine atom at the α-position of a ketone, creating a stereogenic carbon–fluorine center. acs.orgprinceton.edu Enzymatic approaches also offer a powerful alternative, utilizing the specific chiral environment of an enzyme's active site to control stereoselectivity. the-innovation.org For example, flavin mononucleotide (FMN)-dependent reductases can catalyze the enantioselective incorporation of fluorinated motifs into organic molecules. the-innovation.org

Metal-catalyzed reactions are also widely used. Chiral palladium complexes have been shown to effectively catalyze the enantioselective fluorination of β-ketoesters with high enantioselectivity (up to 94% ee). acs.orgnih.gov These methods provide a direct route to chiral fluorinated building blocks that could be used to synthesize more complex analogues.

When synthesizing molecules with multiple stereocenters, both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry must be controlled. This is crucial for creating specific diastereomers of complex drug candidates.

A powerful method for achieving this is the asymmetric Mannich reaction. A highly diastereoselective Mannich reaction between α-fluoro ketones and N-tert-butylsulfinylimines has been developed, providing a route to α-fluoro-β-amino ketones with two adjacent stereocenters. acs.org This reaction proceeds with good yields and high diastereoselectivities, demonstrating excellent control over the formation of the fluorinated stereocenter. acs.org Similarly, a zinc-catalyzed enantio- and anti-diastereoselective Mannich reaction using α-fluorinated aromatic ketones has been reported to produce chiral β-fluoroamines with excellent diastereomeric ratios (>20:1) and enantiomeric excesses (94–99% ee). nih.gov

Tandem reactions, where multiple bond-forming events occur in a single operation, can also be designed to control stereochemistry. An organocatalytic tandem intramolecular oxa-Michael addition followed by an electrophilic fluorination has been used to synthesize chiral fluorinated flavanones, creating two stereocenters with high selectivity. nih.govnih.gov These strategies demonstrate that by choosing the appropriate catalyst and reaction conditions, chemists can selectively generate a single desired stereoisomer from multiple possibilities.

Table 2: Selected Methods for Stereochemical Control in Fluorinated Ketone Synthesis

MethodType of ControlKey Features
Organocatalytic α-Fluorination EnantioselectiveUses primary amine catalysts to create C-F stereocenters. acs.orgprinceton.edu
Asymmetric Mannich Reaction Diastereoselective & EnantioselectiveCreates α-fluoro-β-amino ketones with two stereocenters. acs.org
Metal-Catalyzed Fluorination EnantioselectiveEmploys chiral metal complexes (e.g., Pd, Ni) for fluorinating β-dicarbonyls. nih.gov
Tandem oxa-Michael/Fluorination Diastereoselective & EnantioselectiveForms multiple stereocenters in a single cascade reaction. nih.gov

Computational Assistance in Synthetic Route Planning

Modern organic synthesis is increasingly supported by computational tools that accelerate the discovery and optimization of synthetic pathways. These tools leverage vast databases of chemical reactions and employ sophisticated algorithms to propose viable routes to target molecules, saving significant time and resources. researchgate.net

Retrosynthetic analysis is a strategy where a target molecule is conceptually broken down into simpler, commercially available precursors. the-scientist.com Computer-Assisted Synthesis Planning (CASP) software automates this process. iscientific.org

Platforms like SYNTHIA™ (formerly Chematica), Reaxys Synthesis Planner, and SciFinder utilize expert-coded rules derived from proven chemical transformations to map out potential synthetic routes. sigmaaldrich.commedium.comsynthiaonline.com A user can input a target structure, such as this compound, and the software will generate multiple pathways by applying retrosynthetic disconnections. medium.com These tools allow chemists to customize search parameters, such as setting price thresholds for starting materials, specifying preferred protecting groups, or excluding certain classes of reactions. sigmaaldrich.com This enables the rapid identification of the most cost-effective and efficient routes, often uncovering novel or non-obvious strategies that a human chemist might overlook. the-scientist.comsigmaaldrich.com

Beyond rule-based systems, artificial intelligence (AI) and machine learning (ML) are revolutionizing synthesis planning by predicting the outcomes of unknown or unprecedented reactions. aimlic.comeurekalert.org These data-driven approaches are trained on massive datasets of published chemical reactions. neurips.ccnips.cc

Table 3: Computational Tools in Synthetic Chemistry

Tool TypePlatform ExamplesFunction
Retrosynthetic Analysis Software SYNTHIA™, Reaxys, SciFinderDeconstructs target molecules into available starting materials using rule-based algorithms. sigmaaldrich.commedium.com
AI/ML Reaction Predictors IBM RXN for Chemistry, AiZynthFinderPredicts products, yields, and optimal conditions for chemical reactions using data-driven models. medium.comchemcopilot.com
Integrated Drug Discovery Platforms AIDDISON™Supports molecular design, pharmacophore searches, and molecular docking in addition to synthesis planning. sigmaaldrich.com

Chemical Transformations at the Carbonyl Group

The carbonyl group in this compound is a primary site for a variety of chemical reactions, owing to the electrophilic nature of the carbonyl carbon and the presence of lone pairs on the oxygen atom.

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com

The general mechanism for nucleophilic addition to a ketone like this compound is as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon.

Intermediate Formation: This leads to a tetrahedral alkoxide intermediate.

Protonation: The intermediate is then typically protonated by a weak acid (like water or an alcohol) to yield the final alcohol product.

The reactivity of the carbonyl group in this compound is influenced by both electronic and steric factors. The electron-withdrawing fluorine atoms on the phenyl ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted acetophenone.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride ion (:H⁻) Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) Secondary alcohol
Grignard reagents (R-MgX) Methylmagnesium bromide (CH₃MgBr) Tertiary alcohol
Cyanide ion (:CN⁻) Hydrogen cyanide (HCN) with a catalytic amount of base Cyanohydrin

The carbonyl group of this compound can be reduced to a secondary alcohol or fully reduced to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to an Alcohol: This is commonly achieved using metal hydrides. Sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can reduce the ketone to 1-(2,4,5-trifluorophenyl)ethanol.

Deoxygenation: The complete reduction of the carbonyl group to a methylene group (CH₂) can be accomplished through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

Table 2: Reduction Reactions of this compound

Reaction Name Reagents Product
Catalytic Hydrogenation H₂, Metal catalyst (e.g., Pt, Pd, Ni) 1-(2,4,5-Trifluorophenyl)ethanol
Hydride Reduction 1. LiAlH₄, Et₂O; 2. H₃O⁺ 1-(2,4,5-Trifluorophenyl)ethanol
Wolff-Kishner Reduction H₂NNH₂, KOH, heat 1-Ethyl-2,4,5-trifluorobenzene

This compound can undergo condensation reactions with various nitrogen-based nucleophiles to form a range of derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

Furthermore, under specific conditions, acetophenones can undergo self-condensation reactions. For instance, in the presence of selenium dioxide and trifluoroacetic acid, some acetophenones have been shown to undergo oxidative self-condensation to form complex heterocyclic structures. nih.gov While this specific reaction has not been reported for this compound, its structural similarity to other acetophenones suggests it could potentially undergo similar transformations.

Table 3: Condensation Reactions and Derivative Formation

Reagent Derivative Formed
Hydroxylamine (NH₂OH) Oxime
Hydrazine (NH₂NH₂) Hydrazone
Phenylhydrazine (C₆H₅NHNH₂) Phenylhydrazone

Reactions Involving the α-Carbon and Fluorine Substituents

Beyond the carbonyl group, the α-carbon and the fluorine atoms on the aromatic ring are also sites of potential reactivity.

The α-carbon of this compound possesses acidic protons that can be abstracted by a strong base to form an enolate. bham.ac.uk Enolates are powerful nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions. The formation and reactivity of the enolate are influenced by the choice of base, solvent, and temperature. bham.ac.uk For instance, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) can lead to the essentially complete and irreversible formation of the lithium enolate. nih.gov

Once formed, the enolate of this compound can react with various electrophiles:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.

Aldol (B89426) Addition and Condensation: Reaction with aldehydes or other ketones to form β-hydroxy ketones (aldol addition products), which can subsequently dehydrate to form α,β-unsaturated ketones (aldol condensation products).

Claisen Condensation: Reaction with esters to form β-diketones.

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for aryl fluorides, particularly when the aromatic ring is activated by strong electron-withdrawing groups. nih.gov In this compound, the fluorine atoms themselves are electron-withdrawing, and the acetyl group also possesses electron-withdrawing character. This electronic setup could potentially facilitate the substitution of one or more fluorine atoms by strong nucleophiles.

The feasibility of an SNAr reaction depends on several factors, including the strength of the nucleophile, the reaction conditions (temperature, solvent), and the position of the fluorine atom on the ring. nih.govnih.gov The fluorine atom at the 4-position (para to the acetyl group) would be the most likely site for nucleophilic attack due to the resonance stabilization of the Meisenheimer complex intermediate. However, SNAr reactions with unactivated aryl fluorides often require harsh conditions, such as high temperatures and strong bases. nih.gov More recent developments have shown that electrophotocatalysis can enable SNAr reactions of unactivated aryl fluorides under milder conditions. nih.gov

It is also noteworthy that in related compounds like 2,4,5-trifluoronitrobenzene, the fluorine atom para to the strongly electron-withdrawing nitro group exhibits high reactivity towards nucleophilic substitution. google.com This suggests that under appropriate conditions, the fluorine atoms in this compound could undergo SNAr reactions.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Sodium borohydride
Lithium aluminum hydride
Methylmagnesium bromide
Hydrogen cyanide
Butyllithium
1-(2,4,5-trifluorophenyl)ethanol
Hydrazine
Zinc amalgam
1-Ethyl-2,4,5-trifluorobenzene
Hydroxylamine
Phenylhydrazine
Semicarbazide
Selenium dioxide
Trifluoroacetic acid
Lithium diisopropylamide

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic protocols. The strong electron-withdrawing nature of the trifluorophenyl group governs the reactivity of the adjacent carbonyl and methyl groups.

Detailed Reaction Mechanism Studies

Detailed mechanistic studies for reactions involving this compound often focus on its use as a ketone precursor in condensation reactions, such as the Claisen-Schmidt condensation to form chalcones. The generally accepted mechanism for this base-catalyzed reaction proceeds through the following key steps:

Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from the methyl group of this compound. This step is often rate-determining and results in the formation of a resonance-stabilized enolate. The electron-withdrawing trifluorophenyl ring enhances the acidity of these protons, facilitating enolate formation.

Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). This attack forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone (an aldol addition product).

Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion from the β-carbon and the formation of a carbon-carbon double bond. This step is driven by the formation of a conjugated system, resulting in the α,β-unsaturated ketone known as a chalcone (B49325).

Subsequent reactions, such as the cyclization of these chalcones with hydrazine to form pyrazoles, also follow well-established mechanisms. mdpi.comnih.gov This involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole (B372694) ring. nih.gov

Role of Fluorine in Stabilizing Intermediates (e.g., zwitterionic species)

The three fluorine atoms on the phenyl ring play a critical role in stabilizing reactive intermediates formed during reactions. Their primary influence stems from a powerful negative inductive effect (-I effect), which withdraws electron density from the aromatic ring and, consequently, from the acetyl group.

This electron withdrawal has several important consequences for reaction intermediates:

Stabilization of Anionic Intermediates: In the Claisen-Schmidt condensation, the key enolate intermediate is significantly stabilized. The negative charge on the α-carbon is delocalized not only onto the carbonyl oxygen but is also inductively stabilized by the remote, yet potent, electron-withdrawing trifluorophenyl group. This stabilization lowers the activation energy for enolate formation.

Influence on Carbocation/Zwitterionic Intermediates: While less common in the primary reactions of this compound, if any intermediates with positive charge development (or zwitterionic character where charge separation occurs) were to form, the fluorine atoms would have a destabilizing effect on any adjacent positive charge. However, in cycloaddition reactions of derivatives, fluorine's ability to participate as an electron-pair donor in hydrogen bonding can help stabilize specific transition state conformations. nih.gov For instance, in the formation of pyrazoles from chalcone precursors, the fluorine atoms can influence the regioselectivity of the cyclization by modulating the electronics of the α,β-unsaturated system. sci-hub.se

Kinetic and Thermodynamic Aspects of Transformations

While specific kinetic and thermodynamic data for reactions of this compound are not extensively published, general principles of physical organic chemistry allow for well-founded predictions.

Kinetic Aspects: The rate of reactions where the formation of an α-enolate is the rate-determining step is expected to be enhanced compared to non-fluorinated acetophenone. The increased acidity of the α-protons, due to the inductive effect of the trifluorophenyl group, leads to a faster deprotonation and a higher concentration of the reactive enolate at equilibrium.

Derivatization and Functionalization Strategies

This compound is a versatile building block for introducing the 2,4,5-trifluorophenyl moiety into larger, more complex molecules. Derivatization strategies typically focus on the reactivity of the ketone and the adjacent methyl group.

Synthesis of Complex Fluorinated Heterocycles

A primary application of this compound is in the synthesis of fluorinated heterocycles, which are of significant interest in medicinal chemistry. e-bookshelf.de The most common route involves its initial conversion to a chalcone intermediate, which then undergoes cyclocondensation reactions.

Synthesis of Fluorinated Pyrazoles: The chalcones derived from this compound can be reacted with hydrazine derivatives (such as hydrazine hydrate (B1144303) or phenylhydrazine) to construct 5-membered pyrazole rings. mdpi.comnih.gov The reaction typically proceeds in a polar solvent like ethanol under reflux conditions. The resulting pyrazoles bear the 2,4,5-trifluorophenyl group and another substituent derived from the original aldehyde used in the chalcone synthesis.

Starting ChalconeReagentResulting Pyrazole Derivative
1-(2,4,5-Trifluorophenyl)-3-phenylprop-2-en-1-oneHydrazine Hydrate3-(2,4,5-Trifluorophenyl)-5-phenyl-1H-pyrazole
3-(4-Chlorophenyl)-1-(2,4,5-Trifluorophenyl)prop-2-en-1-oneHydrazine Hydrate5-(4-Chlorophenyl)-3-(2,4,5-Trifluorophenyl)-1H-pyrazole
1-(2,4,5-Trifluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-onePhenylhydrazine3-(2,4,5-Trifluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole

Synthesis of Fluorinated Pyrimidines: Similarly, the α,β-unsaturated ketone system of the chalcone intermediate is an ideal electrophile for reaction with N-C-N nucleophiles like thiourea (B124793) or guanidine (B92328) to form 6-membered pyrimidine (B1678525) rings. researchgate.netbu.edu.eg These reactions are typically catalyzed by a base (e.g., KOH or NaOH) in an alcoholic solvent. This strategy leads to highly substituted pyrimidines containing the trifluorophenyl moiety.

Starting ChalconeReagentResulting Pyrimidine Derivative
1-(2,4,5-Trifluorophenyl)-3-phenylprop-2-en-1-oneThiourea4-Phenyl-6-(2,4,5-trifluorophenyl)pyrimidine-2(1H)-thione
3-(4-Bromophenyl)-1-(2,4,5-Trifluorophenyl)prop-2-en-1-oneGuanidine4-(4-Bromophenyl)-2-amino-6-(2,4,5-trifluorophenyl)pyrimidine
1-(2,4,5-Trifluorophenyl)-3-(furan-2-yl)prop-2-en-1-oneUrea4-(Furan-2-yl)-6-(2,4,5-trifluorophenyl)pyrimidin-2(1H)-one

Preparation of Advanced Intermediates for Downstream Synthesis

The most significant role of this compound as an advanced intermediate is its conversion to chalcones (1,3-diaryl-2-propen-1-ones). These compounds are not only precursors to heterocycles but are valuable synthetic intermediates in their own right.

The synthesis is achieved via the Claisen-Schmidt condensation, a robust and high-yielding reaction. researchgate.netnih.gov In this reaction, this compound is condensed with a variety of aromatic aldehydes in the presence of a base catalyst. The choice of aldehyde allows for the introduction of diverse substituents into the final molecule.

Aldehyde ReactantBase/SolventResulting Chalcone Intermediate
BenzaldehydeNaOH / Ethanol1-(2,4,5-Trifluorophenyl)-3-phenylprop-2-en-1-one
4-ChlorobenzaldehydeKOH / Methanol3-(4-Chlorophenyl)-1-(2,4,5-trifluorophenyl)prop-2-en-1-one
4-MethoxybenzaldehydeNaOH / Ethanol1-(2,4,5-Trifluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Furan-2-carbaldehydeKOH / Methanol1-(2,4,5-Trifluorophenyl)-3-(furan-2-yl)prop-2-en-1-one

These chalcone intermediates can then be used in a wide array of further synthetic transformations, including Michael additions, cycloadditions, and reductions, making this compound a key starting material for complex molecule synthesis.

Spectroscopic and Structural Elucidation Studies of 2 ,4 ,5 Trifluorophenylacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2',4',5'-Trifluorophenylacetophenone, offering insights into the electronic environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The methyl group protons (CH₃) would typically appear as a singlet in the upfield region of the spectrum. The two aromatic protons would exhibit more complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. The exact chemical shifts and coupling constants are crucial for confirming the substitution pattern of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ ~2.6 s
Ar-H 7.2 - 7.8 m

Note: Predicted data is based on typical chemical shift ranges for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will feature signals for the carbonyl carbon, the methyl carbon, and the eight aromatic carbons. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (C-F coupling), which provides definitive evidence for the positions of the fluorine substituents. The carbonyl carbon is expected to appear at the most downfield position due to its deshielded nature.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~195
C-F 145 - 160 (with C-F coupling)
C-H (Aromatic) 105 - 120 (with C-F coupling)
C-C (Aromatic) 120 - 140 (with C-F coupling)
CH₃ ~30

Note: Predicted data is based on typical chemical shift ranges and expected coupling patterns for similar fluorinated compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for directly observing the fluorine atoms. For this compound, three distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C-2', C-4', and C-5' positions. The chemical shifts of these signals are highly sensitive to their electronic environment and their coupling with each other (F-F coupling) and with nearby protons (H-F coupling) provides unambiguous confirmation of their relative positions on the aromatic ring.

Two-dimensional (2D) NMR techniques are employed to further resolve the structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₈H₅F₃O), the exact mass of the molecular ion [M]⁺ is calculated to be 174.02924926 Da. google.com An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental composition of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated Exact Mass (m/z)

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural formula by analyzing the fragmentation pattern of its molecular ion. For this compound (molecular weight: 174.12 g/mol ), the electron ionization mass spectrum reveals a distinct pattern of fragmentation that helps in confirming its structural connectivity.

The molecular ion peak [M]⁺• is observed at a mass-to-charge ratio (m/z) of 174, which corresponds to the molecular weight of the compound. The fragmentation process is primarily dictated by the presence of the carbonyl group and the trifluorophenyl ring, leading to the formation of several key fragment ions.

A prominent fragmentation pathway for ketones is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In this case, two primary α-cleavage events are possible:

Loss of the methyl radical (•CH₃), resulting in the formation of the trifluorobenzoyl cation. This is a highly stable acylium ion due to resonance. This event gives rise to the most abundant peak (base peak) in the spectrum.

[C₈H₅F₃O]⁺• → [C₇H₂F₃O]⁺ + •CH₃

m/z 174 → m/z 159

Loss of the trifluorophenyl radical (•C₆H₂F₃), leading to the formation of the acetyl cation.

[C₈H₅F₃O]⁺• → [C₂H₃O]⁺ + •C₆H₂F₃

m/z 174 → m/z 43

Another significant fragment is observed at m/z 131. This ion is likely formed from the trifluorobenzoyl cation (m/z 159) through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for acylium ions.

[C₇H₂F₃O]⁺ → [C₆H₂F₃]⁺ + CO

m/z 159 → m/z 131

The presence of these characteristic fragments confirms the connectivity of the methyl group and the trifluorophenyl group to the carbonyl carbon.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Formula Origin
174 Molecular Ion [C₈H₅F₃O]⁺• Parent Molecule
159 Trifluorobenzoyl cation [C₇H₂F₃O]⁺ [M - CH₃]⁺
131 Trifluorophenyl cation [C₆H₂F₃]⁺ [M - CH₃ - CO]⁺
43 Acetyl cation [C₂H₃O]⁺ [M - C₆H₂F₃]⁺

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups are the carbonyl group (C=O), the aromatic ring (C=C and C-H), the methyl group (C-H), and the carbon-fluorine bonds (C-F).

The most characteristic absorption is the strong band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the region of 1690-1715 cm⁻¹. The exact position is influenced by the electronic effects of the attached trifluorophenyl ring. The aromatic ring gives rise to several bands, including C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations typically above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹. The C-F stretching vibrations of the fluorinated aromatic ring produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 2: Predicted FTIR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3050-3100 Medium Aromatic C-H Stretch
2900-3000 Medium Aliphatic C-H Stretch (CH₃)
1695-1710 Strong Carbonyl (C=O) Stretch
1580-1600 Medium-Strong Aromatic C=C Ring Stretch
1450-1520 Medium-Strong Aromatic C=C Ring Stretch
1100-1300 Strong C-F Stretch
800-900 Strong Aromatic C-H Out-of-Plane Bend

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

For this compound, the aromatic ring vibrations, particularly the symmetric ring breathing mode, are expected to be strong in the Raman spectrum. The C=O stretch is also observable, although typically weaker than in the FTIR spectrum. The C-F bonds will also exhibit characteristic Raman signals. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of all key structural features.

Table 3: Predicted Raman Shifts and Assignments for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
3050-3100 Strong Aromatic C-H Stretch
2900-3000 Strong Aliphatic C-H Stretch (CH₃)
1690-1705 Weak-Medium Carbonyl (C=O) Stretch
1590-1610 Very Strong Aromatic C=C Ring Stretch
990-1010 Strong Aromatic Ring Breathing Mode
1100-1300 Medium C-F Stretch

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for studying conjugated systems and chromophores.

The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its chromophore, which consists of the trifluorophenyl ring conjugated with the carbonyl group. Two main types of electronic transitions are expected for this molecule:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. These transitions typically have high molar absorptivity (ε) and appear as strong absorption bands. For acetophenone (B1666503) derivatives, these are often observed in the 240-280 nm range.

n → π* Transitions: These are lower-energy transitions that involve the promotion of an electron from a non-bonding (n) orbital of the carbonyl oxygen to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower molar absorptivity, appearing as weak absorption bands or shoulders at longer wavelengths, typically above 300 nm.

The conjugation between the phenyl ring and the carbonyl group is essential for these characteristic absorptions. The fluorine substituents on the phenyl ring can cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted acetophenone due to their inductive and resonance effects.

The polarity of the solvent can significantly influence the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. The effect of the solvent is particularly pronounced for the n → π* transition of the carbonyl group.

Hypsochromic Shift (Blue Shift): In polar protic solvents (e.g., ethanol (B145695), water), the lone pair of electrons on the carbonyl oxygen can form hydrogen bonds with the solvent molecules. This hydrogen bonding stabilizes the non-bonding (n) ground state orbital more than the excited π* state. As a result, the energy gap for the n → π* transition increases, causing the absorption maximum to shift to a shorter wavelength (a blue shift).

Bathochromic Shift (Red Shift): The π → π* transitions are generally less affected by solvent polarity. However, polar solvents can stabilize the more polar π* excited state more than the ground state, leading to a slight decrease in the transition energy and a shift to a longer wavelength (a red shift).

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane (B92381), dichloromethane (B109758), ethanol), the nature of its electronic transitions can be further confirmed.

Table 4: Predicted Solvent Effects on the Electronic Transitions of this compound

Transition Type Expected λ_max Range (nm) Effect of Increasing Solvent Polarity
π → π* 240 - 280 Small Bathochromic Shift (Red Shift)
n → π* 300 - 330 Hypsochromic Shift (Blue Shift)

Diffraction Techniques for Solid-State Structure

X-ray Crystallography (if crystalline form obtained)

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. nih.gov For this technique to be applied to this compound, a single crystal of high quality would first need to be obtained. This crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays.

The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. This data is then processed using complex mathematical (Fourier transform) methods to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

Should such a study be performed on this compound, the resulting data would be presented in a crystallographic information file (CIF) and would include key parameters such as:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds. This data would reveal the precise geometry of the trifluorophenyl ring, the acetyl group, and the relative orientation of these two parts of the molecule.

Torsion Angles: These describe the rotation around single bonds and would define the conformation of the molecule in the solid state.

Intermolecular Interactions: The analysis would also reveal any significant non-covalent interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal packing.

An interactive data table summarizing these findings would typically be generated.

Hypothetical X-ray Crystallographic Data for this compound No experimental data is available. The following table is a hypothetical representation.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.8
c (Å) 12.3
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 745.2

Electron Diffraction and its Combination with Quantum Chemical Modeling

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, free from the packing forces present in a crystal. In this method, a beam of high-energy electrons is passed through a vapor of the sample. The electrons are scattered by the electrostatic potential of the molecules, producing a diffraction pattern of concentric rings.

The analysis of this pattern provides information about the internuclear distances in the molecule. However, for complex molecules, the one-dimensional diffraction data can be difficult to interpret fully on its own. To overcome this, the experimental data is often combined with quantum chemical modeling.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the equilibrium geometry and vibrational frequencies of the molecule. This theoretical model can then be used to generate a simulated diffraction pattern. The parameters of the theoretical model are then refined to achieve the best possible fit with the experimental diffraction data. This combined approach provides a more robust and detailed structural determination.

If an electron diffraction study were conducted on this compound, it would provide valuable insights into its gas-phase conformation. This would allow for a comparison with the solid-state structure (if determined by X-ray crystallography) to understand the influence of intermolecular forces on the molecular geometry.

Key parameters obtained from such a study would include:

Internuclear Distances (rg): The average distances between pairs of atoms.

Amplitudes of Vibration: Information about the motion of atoms within the molecule.

Conformational Analysis: Determination of the preferred orientation of the acetyl group relative to the trifluorophenyl ring in the absence of crystal packing effects.

Hypothetical Electron Diffraction Data for this compound No experimental data is available. The following table is a hypothetical representation of key bond lengths.

Bond rg (Å)
C-C (ring) 1.395
C-F 1.350
C-C (acetyl) 1.510

Theoretical and Computational Chemistry Investigations of 2 ,4 ,5 Trifluorophenylacetophenone

Quantum Chemical Calculations

Geometry Optimization and Conformational Analysis

The initial step in the computational investigation of 2',4',5'-Trifluorophenylacetophenone would involve geometry optimization to determine its most stable three-dimensional structure. This is typically achieved using Density Functional Theory (DFT) methods, which are known for providing a good balance between accuracy and computational cost. Functionals such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for optimizing the geometries of organic molecules. nih.govresearchgate.netnih.gov

Conformational analysis would also be performed to identify different stable arrangements of the atoms (conformers) and their relative energies. researchgate.netresearchgate.netdergipark.org.tr This involves systematically rotating the single bonds, particularly the bond connecting the phenyl ring and the acetyl group, to map the potential energy surface. The conformers corresponding to energy minima on this surface would be identified, and their relative populations at a given temperature could be calculated using Boltzmann statistics. For similar molecules, it has been shown that different conformers can exhibit distinct properties. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)

Once the optimized geometry is obtained, an electronic structure analysis would be conducted to understand the molecule's reactivity and electronic properties. nih.govnih.govajchem-a.commdpi.com Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

The distribution of these frontier orbitals would also be visualized to identify the regions of the molecule involved in electronic transitions and chemical reactions. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) would be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. nih.govajchem-a.com

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational frequencies for this compound would be calculated using the optimized geometry. nih.govresearchgate.netresearchgate.net These calculations, typically performed at the same level of theory as the geometry optimization, predict the positions of absorption bands in the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Each calculated vibrational mode would be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups (e.g., C=O stretch, C-F stretches, aromatic ring vibrations). This theoretical assignment is invaluable for interpreting experimental vibrational spectra.

Simulation of NMR Chemical Shifts (e.g., GIAO method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for structure elucidation. rsc.orgimist.manih.govresearchgate.netscielo.br The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts within a DFT framework. rsc.orgimist.maresearchgate.netscielo.br The calculations would provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound.

These theoretical shifts are typically referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to allow for direct comparison with experimental data. Such calculations can help in the unambiguous assignment of signals in complex NMR spectra, especially for molecules with multiple fluorine atoms.

Simulation of UV-Vis Spectra (e.g., TD-DFT)

To understand the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. researchgate.netmdpi.comrsc.org This method calculates the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states.

The results of the TD-DFT calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding molecular orbital contributions for each electronic transition. researchgate.netmdpi.com This information is crucial for understanding the nature of the electronic excitations (e.g., π→π* or n→π* transitions) and for interpreting the experimental UV-Vis spectrum of the compound. rsc.org

Mechanistic Studies through Computational Chemistry

Computational chemistry can also be employed to investigate the reaction mechanisms involving this compound. By mapping the potential energy surfaces of possible reaction pathways, transition states can be located, and activation energies can be calculated. This provides valuable insights into the kinetics and thermodynamics of chemical reactions, helping to understand the reactivity of the compound and predict the likely products of a given reaction. However, no specific mechanistic studies involving this compound were found in the searched literature.

Transition State Analysis and Reaction Pathway Mapping

Transition state (TS) analysis is a cornerstone of computational reaction dynamics, allowing for the identification of the highest energy point along a reaction coordinate, known as the transition state. The energy of this state determines the activation energy and, consequently, the rate of a reaction. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transient structures. A key feature of a transition state on the potential energy surface is that it is a first-order saddle point, having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Reaction pathway mapping involves connecting reactants, transition states, intermediates, and products to construct a complete energetic profile of a chemical transformation. This map provides a detailed mechanistic understanding, revealing the feasibility of different reaction channels. For instance, computational studies on the reaction of fluorine atoms with acetone (B3395972) have successfully mapped out pathways for both direct hydrogen abstraction and addition to the carbonyl double bond, calculating the potential energy surface to determine the most favorable routes. nih.govresearchgate.net Similarly, DFT calculations have been used to elucidate the pathways for hydride transfer in acetophenone (B1666503) derivatives, providing a rationale for the observed product distributions. researchgate.net

For this compound, these methods could be applied to model key reactions such as:

Nucleophilic addition to the carbonyl group: Mapping the pathway of a nucleophile (e.g., a hydride or Grignard reagent) approaching the carbonyl carbon would reveal the activation barrier for the reaction.

Enolate formation: Calculating the transition state for the abstraction of an α-proton would provide insight into the kinetics of enolate formation, a crucial step in many carbonyl reactions.

Synthesis and degradation pathways: Modeling the final steps of its synthesis or its atmospheric degradation pathways would provide a comprehensive understanding of its chemical lifecycle.

Table 1: Conceptual Reaction Pathway Analysis for Carbonyl Reduction of this compound
Reaction StepSpeciesComputational MethodCalculated ParameterSignificance
1Reactants (Ketone + Hydride)DFT (e.g., B3LYP/6-31G)Optimized Geometries, EnergiesEstablishes energetic baseline
2Transition State (TS)QST2/QST3 or Eigenvector FollowingTS Geometry, Energy, Imaginary FrequencyDetermines activation energy and reaction rate
3Product (Alcohol)DFT (e.g., B3LYP/6-31G)Optimized Geometry, EnergyDetermines overall reaction thermodynamics (ΔH)

Elucidation of Reaction Stereoselectivity

When a reaction can produce multiple stereoisomers, it is crucial to understand the factors that control which isomer is formed preferentially. Computational chemistry has become an invaluable predictive tool for understanding the origins of stereoselectivity. rsc.org The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different products. A lower energy transition state corresponds to a faster reaction rate, meaning the product formed via that pathway will be the major one.

For example, in the reduction of the carbonyl group of this compound, a new chiral center is formed. The approach of the reducing agent can occur from two different faces of the planar carbonyl group, leading to either the (R) or (S) alcohol product. By computationally modeling the transition states for both approaches, the difference in their free energies (ΔΔG‡) can be calculated. This energy difference can be used to predict the diastereomeric or enantiomeric excess of the reaction with remarkable accuracy. researchgate.net This approach has been successfully applied to understand the stereoselectivity of various reactions, including the aldol-Tishchenko reaction of sulfinimines and the stereoselective reduction of related α-fluoro-β-ketoesters by ketoreductases. researchgate.netalaska.edu

Analysis of Fluorine's Electronic Effects on Reactivity

The incorporation of fluorine atoms into an organic molecule can dramatically influence its chemical and physical properties. rsc.org Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). However, it can also exert a weaker, electron-donating resonance effect (+R) through its lone pairs. In this compound, the three fluorine atoms on the aromatic ring exert a powerful cumulative inductive effect.

This strong electron withdrawal has several key consequences for reactivity:

Increased Carbonyl Electrophilicity: The fluorine atoms pull electron density away from the phenyl ring and, subsequently, from the carbonyl group. This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.

Increased Acidity of α-Protons: The electron-withdrawing effect stabilizes the conjugate base (enolate) that is formed upon deprotonation of the α-carbon. This increases the acidity of the α-protons, facilitating enolate formation.

Influence on the Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution, should a suitable leaving group be present.

Computational studies can quantify these effects by calculating parameters such as atomic charges, bond orders, and frontier molecular orbital energies. The influence of fluorine substitution can be so profound as to cause a complete reversal of reaction selectivity compared to non-fluorinated analogues. rsc.org

Table 2: Summary of Fluorine's Electronic Effects on this compound
EffectDescriptionConsequence for Reactivity
Inductive Effect (-I) Strong withdrawal of electron density through sigma bonds due to fluorine's high electronegativity.Increases electrophilicity of carbonyl carbon; Increases acidity of α-protons.
Resonance Effect (+R) Donation of lone-pair electron density into the aromatic π-system. Generally weaker than the inductive effect for fluorine.Partially counteracts the inductive effect, but the net effect on the ring is deactivating.
Metal-Fluorine Interactions The lone pairs on fluorine can interact with metal cations, potentially influencing the course of metal-mediated reactions. rsc.orgCan alter reaction mechanisms and outcomes in organometallic chemistry.

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state, or crystal packing, is dictated by a complex interplay of intermolecular interactions. Understanding these forces is the central goal of crystal engineering, as it allows for the rational design of materials with desired physical properties. For fluorinated molecules like this compound, non-covalent interactions involving fluorine play a crucial role.

Hydrogen Bonding and Other Non-Covalent Interactions

While not a strong hydrogen bond acceptor, fluorine can participate in weak C–H···F hydrogen bonds, which have been observed in the crystal structures of various fluorinated aromatic compounds. nih.govresearchgate.netnih.gov In addition to conventional C-H···O hydrogen bonds involving the carbonyl oxygen, the crystal structure of this compound would likely be influenced by a network of these weaker interactions.

Other significant non-covalent interactions for this molecule include:

π-π Stacking: Interactions between the electron-deficient trifluorophenyl ring and the phenyl ring of an adjacent molecule. The electrostatic character of these interactions is significantly altered by fluorination, often favoring stacked geometries over the edge-to-face arrangements seen in non-fluorinated aromatics. rsc.org

C-F···π Interactions: An interaction between the fluorine atom of one molecule and the aromatic ring of another.

Halogen Bonding: The potential for fluorine to act as a halogen bond donor is rare but can be enhanced by the presence of strong electron-withdrawing groups. rsc.org

Lone-pair-π interactions: The interaction between an oxygen lone pair and the electron-deficient center of a fluorinated aromatic ring. illinois.edu

Computational studies on 2'-fluoro-substituted acetophenones have shown that intramolecular through-space interactions between the ortho-fluorine and the acetyl group's α-protons can be detected by NMR, influencing the molecule's preferred conformation. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDescriptionExpected Strength
C-H···OHydrogen on one molecule interacts with carbonyl oxygen on another.Moderate
C-H···FHydrogen on one molecule interacts with a fluorine atom on another. nih.govWeak
π-π StackingFace-to-face stacking of aromatic rings. rsc.orgWeak to Moderate
F···F ContactsDirect interaction between fluorine atoms on adjacent molecules.Weak (Often Repulsive)
C-F···C=OInteraction between the C-F bond dipole and the carbonyl dipole.Weak

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. mdpi.com The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would reveal:

A region of intense negative potential (red) around the carbonyl oxygen atom, confirming it as the primary site for protonation and electrophilic attack.

A region of positive potential (blue) on the hydrogens of the methyl group, indicating their acidity.

A complex potential landscape on the trifluorophenyl ring. The strong electron-withdrawing nature of the fluorine atoms would create a relatively electron-deficient (positive or neutral) π-system, often referred to as a π-hole, making it susceptible to interactions with nucleophiles or lone pairs. illinois.edu

MEP analysis is a powerful tool for rationalizing the intermolecular interactions discussed previously, as it visually demonstrates how the positive and negative regions of adjacent molecules will favorably align in the crystal lattice. researchgate.netresearchgate.net

Development of Computational Tools for Structure Elucidation

Computational tools are indispensable for the structural elucidation of novel compounds, especially complex fluorinated molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are standard for characterization, but the spectra of organofluorine compounds can be complicated by large 19F chemical shift ranges and complex spin-spin coupling between 19F, 1H, and 13C nuclei.

Recent advancements have focused on developing accurate and cost-effective computational methods to predict NMR parameters. rsc.orgchemrxiv.org DFT-based procedures are now capable of predicting 19F NMR chemical shifts with a high degree of accuracy (e.g., RMS error of 3.57 ppm using the ωB97XD/aug-cc-pvdz method). rsc.org These predictive tools are crucial for:

Confirming constitutional isomers: By comparing the computationally predicted spectrum with the experimental one, the correct structure can be assigned.

Assigning complex spectra: Predicted chemical shifts and coupling constants help in the unambiguous assignment of signals in crowded experimental spectra.

Probing conformation: As demonstrated with 2'-fluoroacetophenones, computational analysis can link observed through-space NMR couplings to specific molecular conformations, providing structural insights in solution. nih.govacs.org

The synergy between experimental NMR and computational prediction is a powerful strategy for the rapid and confident structure elucidation of molecules like this compound. nih.govresearchgate.netresearchgate.net

Table 4: Application of Computational Tools for Structure Elucidation
Computational Tool/MethodApplication for this compoundReference
DFT Geometry Optimization Predicts the most stable 3D conformation of the molecule. acs.org
NMR Chemical Shift Prediction (GIAO) Calculates 1H, 13C, and 19F chemical shifts to compare with experimental data for structure verification. rsc.org, chemrxiv.org, nih.gov
Spin-Spin Coupling Constant Calculation Predicts J-couplings (e.g., 5J(H,F)), helping to assign signals and confirm through-bond and through-space interactions. nih.gov
Conformational Analysis Calculates the relative energies of different rotamers to determine the most populated conformers in solution. acs.org

Integration of Reasoning-Capable Language Models with Spectral Data

The elucidation of molecular structures from spectral data, such as Nuclear Magnetic Resonance (NMR) spectroscopy, is a cornerstone of chemical analysis. chemrxiv.org Recently, the integration of reasoning-capable large language models (LLMs) has shown significant promise in enhancing the accuracy and efficiency of this process. chemrxiv.orgsciopen.com These models can bridge the gap between raw quantitative data and expert chemical interpretation by analyzing spectral evidence, identifying discrepancies, and evaluating the plausibility of candidate structures. chemrxiv.org

For a molecule like this compound, an LLM-driven workflow could be conceptualized as follows:

Candidate Generation: A diverse set of potential isomers and related structures would be generated.

Spectral Prediction: For each candidate, theoretical NMR spectra (¹H, ¹³C, and ¹⁹F) would be predicted using established computational methods, such as Density Functional Theory (DFT). The prediction of ¹⁹F NMR chemical shifts is particularly relevant for fluorinated compounds. nih.govrsc.org

LLM-Powered Reasoning: The LLM would then compare the predicted spectra with experimental data. Its reasoning process would involve:

Peak Matching and Analysis: Identifying correlations between predicted and experimental peaks.

Discrepancy Explanation: Highlighting and attempting to explain any differences, potentially attributing them to solvent effects or conformational complexities.

This integrated approach has demonstrated the potential to significantly improve the accuracy of structure identification, especially when dealing with noisy or ambiguous spectral data. chemrxiv.org The ability of LLMs to process and reason over vast datasets can augment the capabilities of human chemists, leading to more reliable and rapid structure elucidation. arxiv.org

A hypothetical data table illustrating the LLM's evaluation of candidate structures for this compound is presented below.

Candidate StructurePredicted ¹⁹F NMR Chemical Shifts (ppm)Experimental ¹⁹F NMR Chemical Shifts (ppm)LLM Confidence Score (%)Reasoning Summary
This compound -115.2, -138.9, -155.7-115.5, -139.1, -156.098.5 Excellent correlation between predicted and experimental shifts. Minor deviations are within expected computational error.
2',3',4'-Trifluorophenylacetophenone-120.8, -145.3, -162.1-115.5, -139.1, -156.065.2Significant discrepancies in chemical shifts, particularly for the fluorine at the 3' and 4' positions.
3',4',5'-Trifluorophenylacetophenone-130.5, -150.1, -150.1-115.5, -139.1, -156.045.7Poor correlation. The predicted spectrum shows two equivalent fluorine atoms, which is inconsistent with the experimental data.

Cheminformatics Approaches for Structure Verification

Cheminformatics provides a powerful toolkit for the verification of chemical structures by leveraging computational methods and extensive chemical databases. slideshare.net For this compound, cheminformatics approaches would complement and validate the findings from spectral analysis and LLM-driven reasoning.

Structure verification in cheminformatics often involves the following steps:

Database Searching: The proposed structure and its associated spectral data are compared against large chemical databases to check for previously reported instances of the compound. This process, known as dereplication, is crucial to avoid rediscovering known substances. wikipedia.org

Substructure and Similarity Searching: Even if the exact compound is not found, searching for molecules with similar structural motifs or spectral features can provide valuable clues and support for the proposed structure.

Computational Property Prediction: A range of physicochemical properties, such as molecular weight, logP, and polar surface area, can be calculated for the proposed structure. These predicted properties can be compared with experimentally determined values or used to assess the "drug-likeness" or other relevant characteristics of the molecule.

Quantum Chemical Calculations: As mentioned earlier, DFT calculations are a key component of modern cheminformatics. nih.govresearchgate.net These calculations can provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule, offering a robust method for structure verification. For halogenated compounds, in particular, computational studies can elucidate the effects of halogen atoms on the molecule's properties. nih.govdergipark.org.tr

The following table presents a set of computationally predicted properties for this compound, which could be used for its structural verification.

PropertyPredicted ValueMethod
Molecular FormulaC₈H₅F₃O-
Molecular Weight174.12 g/mol -
¹³C NMR Chemical Shifts (ppm)195.2 (C=O), 158.1 (d), 148.9 (d), 120.3 (d), 115.6 (d), 105.4 (d), 26.8 (CH₃)DFT (B3LYP/6-31G)
¹H NMR Chemical Shifts (ppm)7.6 (m), 7.2 (m), 2.6 (s)DFT (B3LYP/6-31G)
Dipole Moment3.2 DDFT (B3LYP/6-31G*)

By combining the reasoning capabilities of advanced language models with the robust analytical tools of cheminformatics, researchers can achieve a higher degree of confidence in the structural assignment of novel compounds like this compound. This synergistic approach represents the future of chemical structure elucidation, where data-driven and computational methods work in concert with human expertise.

Applications in Advanced Chemical Research Excluding Clinical/biological/commercial

As a Synthon for the Synthesis of Complex Fluorinated Organic Molecules

The trifluorinated phenyl ring and the reactive ketone functional group of 2',4',5'-Trifluorophenylacetophenone make it a valuable synthon, or building block, in organic synthesis. It serves as a precursor for the construction of more complex fluorinated molecules, particularly those containing fluoroaromatic systems and other advanced organic intermediates.

The 2,4,5-trifluorophenyl moiety is a key structural motif in a variety of functional molecules. While direct research on this compound's applications is emerging, the closely related compound, 2,4,5-trifluorophenylacetic acid, has been successfully utilized as a precursor in the synthesis of sitagliptin, a medication for type 2 diabetes. ossila.com This highlights the importance of the 2,4,5-trifluorophenyl unit in the synthesis of complex, high-value molecules. The acetophenone (B1666503) derivative provides an alternative synthetic handle for the introduction of this crucial fluoroaromatic system into various molecular scaffolds.

The presence of three fluorine atoms on the aromatic ring significantly influences its reactivity. The electron-withdrawing nature of fluorine activates the ring towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the regioselective introduction of a wide range of substituents. This property is instrumental in the construction of diverse fluoroaromatic systems with tailored electronic and steric properties.

The ketone functionality of this compound offers a versatile platform for a multitude of chemical transformations. It can undergo a wide array of reactions, including:

Reduction: to form the corresponding alcohol, which can be further functionalized.

Oxidation: such as in the Baeyer-Villiger oxidation to yield an ester.

Condensation reactions: with various nucleophiles to form imines, enamines, and other heterocyclic systems.

Reactions at the α-carbon: such as halogenation, alkylation, and aldol (B89426) condensations, to introduce further complexity.

Through these transformations, this compound can be converted into a diverse range of advanced organic intermediates. These intermediates, bearing the trifluorophenyl group, are valuable precursors for the synthesis of novel agrochemicals, and other specialty chemicals where the presence of fluorine is desirable for enhancing performance.

Role in Materials Science Research and Development

The unique electronic and photophysical properties imparted by the trifluorophenyl group make this compound a compound of interest in the field of materials science. Its derivatives have the potential to be utilized in the synthesis of functional organic materials with specific optical and electronic properties.

Research into the applications of fluorinated compounds in materials science is a rapidly growing area. A notable example, again involving the related 2,4,5-trifluorophenylacetic acid, is its use as a bifunctional additive in perovskite solar cells. ossila.com The introduction of the trifluorophenyl moiety was found to enhance the power conversion efficiency and stability of the solar cells. ossila.com This suggests that the electronic properties of the 2,4,5-trifluorophenyl group can be advantageously employed in the design of materials for optoelectronic applications.

By analogy, this compound can serve as a building block for the synthesis of novel polymers, liquid crystals, and other functional organic materials. The incorporation of the trifluorophenylacetophenone unit into a polymer backbone or as a side chain can significantly modify the material's properties, including its thermal stability, solubility, and electronic characteristics.

The design of organic materials with tailored optical and electronic properties is a key focus of modern materials science. The strong electron-withdrawing nature of the trifluorophenyl group in this compound can be harnessed to fine-tune the energy levels of organic molecules. This is particularly relevant in the design of materials for:

Organic Light-Emitting Diodes (OLEDs): By incorporating the trifluorophenylacetophenone moiety into host or emissive materials, it is possible to modulate the HOMO/LUMO energy levels, leading to improved charge injection/transport and emission characteristics.

Organic Photovoltaics (OPVs): As demonstrated with the related acetic acid derivative in perovskite solar cells, the trifluorophenyl group can play a crucial role in enhancing the performance of photovoltaic devices.

Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for modifying their mesomorphic behavior, dielectric anisotropy, and other physical properties. This compound can serve as a precursor for the synthesis of novel fluorinated liquid crystalline materials.

Table 2: Potential Applications of this compound Derivatives in Materials Science

Material TypePotential ApplicationRationale
Fluorinated Polymers High-performance plastics, dielectric materialsEnhanced thermal stability, chemical resistance, and specific electronic properties.
Liquid Crystals Display technologies, optical switchesModification of mesophase behavior and dielectric anisotropy.
Organic Semiconductors Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)Tuning of HOMO/LUMO energy levels for improved device performance.

As a Model Compound in Fundamental Fluorine Chemistry Studies

Beyond its synthetic applications, this compound serves as an excellent model compound for fundamental studies in fluorine chemistry. Its relatively simple structure, combined with the presence of multiple fluorine atoms on the aromatic ring, allows for detailed investigations into the effects of fluorine substitution on molecular properties and reactivity.

One key area of study is nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the trifluorinated phenyl ring makes it susceptible to attack by nucleophiles. By studying the kinetics and regioselectivity of SNAr reactions with this compound, researchers can gain valuable insights into the mechanisms of these important transformations. The presence of the acetophenone group also allows for the investigation of its directing effects on the substitution pattern.

Furthermore, the compound can be used in spectroscopic studies to understand the influence of fluorine on:

NMR Spectroscopy: The ¹⁹F NMR spectrum of this compound provides a sensitive probe of the local electronic environment.

Vibrational Spectroscopy (IR and Raman): The C-F stretching frequencies are characteristic and can be used to study intermolecular interactions.

UV-Vis and Fluorescence Spectroscopy: The effect of fluorine substitution on the electronic transitions and photophysical properties can be systematically investigated.

Through such fundamental studies, a deeper understanding of the principles of fluorine chemistry can be achieved, which in turn can guide the rational design of new fluorinated molecules and materials with desired properties.

Probing the Influence of Fluorine on Aromatic Systems

The incorporation of fluorine into an aromatic ring, as seen in the 2',4',5'-trifluorophenyl moiety of this compound, profoundly alters the molecule's electronic structure. nih.gov Research in this area leverages the unique properties of fluorine—the most electronegative element—to study its dual electronic effects: strong inductive electron withdrawal and moderate resonance electron donation.

Fluorine's high electronegativity creates a strong dipole in the carbon-fluorine (C-F) bond, leading to a significant negative inductive effect (-I). researchgate.net This effect reduces the electron density of the aromatic ring, influencing its interactions with other molecules. nih.gov Simultaneously, the lone pairs on the fluorine atom can participate in resonance (+R), donating electron density back to the π-system of the ring. The interplay between these opposing effects is a central topic of investigation.

Studies on compounds like this compound allow researchers to probe how this unique electronic balance affects molecular properties. For instance, the substitution of hydrogen with fluorine can be accomplished with minimal steric alteration, as their van der Waals radii are comparable (H: 1.06–1.20 Å; F: 1.40–1.47 Å). nih.gov This allows for the systematic study of electronic influences without significantly perturbing molecular geometry.

Interactive Table 1: Comparison of Electronic Effects of Substituents on an Aromatic Ring.

Substituent Inductive Effect Resonance Effect Overall Electronic Effect
-H Neutral Neutral Neutral
-F Strongly Withdrawing (-I) Weakly Donating (+R) Strongly Withdrawing
-CH3 Weakly Donating (+I) N/A Weakly Donating

Studies of Reactivity and Stability in Fluorinated Organic Compounds

The electronic modifications induced by fluorine substitution have significant consequences for the reactivity and stability of this compound. The strong C-F bond, one of the most stable covalent bonds in organic chemistry, imparts considerable thermal and chemical stability to the molecule. nih.gov This robustness makes fluorinated compounds resistant to certain degradation pathways, a property extensively explored in advanced materials and synthesis research.

The trifluorinated phenyl group is strongly deactivated towards traditional electrophilic aromatic substitution reactions due to its electron-deficient nature. Research on structurally similar compounds, such as 1,2,4,5-tetrafluorobenzene, has shown that under harsh conditions like nitration, they may undergo alternative reactions like fluorine displacement rather than the expected substitution. usgs.gov This altered reactivity opens avenues for novel synthetic strategies.

Conversely, the significant electron withdrawal by the three fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its application in synthetic research, where the trifluorophenyl group can act as a stable platform for the introduction of various nucleophiles. The predictable reactivity and enhanced stability make this compound and related compounds valuable intermediates in the construction of complex molecular architectures.

Interactive Table 2: Predicted Reactivity of the Aromatic Ring in this compound.

Reaction Type Reagent Class Predicted Reactivity Rationale
Electrophilic Aromatic Substitution Electrophiles (e.g., Br+, NO2+) Highly Deactivated Strong -I effect of three fluorine atoms reduces ring electron density.
Nucleophilic Aromatic Substitution Nucleophiles (e.g., RO-, R2N-) Activated Strong -I effect of fluorine atoms stabilizes the negatively charged intermediate (Meisenheimer complex).

Analytical Methodologies for Research Purity and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a fluorinated aromatic ketone like 2',4',5'-Trifluorophenylacetophenone, both gas and liquid chromatography are invaluable tools.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds such as this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.

For the analysis of acetophenone (B1666503) and its derivatives, the choice of the stationary phase is critical. While nonpolar columns like those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5) are common, they may not provide adequate separation for structurally similar compounds. figshare.com For fluorinated acetophenones, a more polar stationary phase, such as those containing cyanopropyl or polyethylene (B3416737) glycol functionalities, could offer better resolution by introducing different selectivity based on dipole-dipole interactions.

The detection method coupled with GC is also a key consideration. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and is suitable for quantification when calibrated with a known standard of this compound. For identification purposes, especially of unknown impurities, Mass Spectrometry (MS) is the preferred detector. GC-MS analysis provides both retention time data and a mass spectrum for each separated component, allowing for structural elucidation of byproducts or degradation products. acs.org In some cases, derivatization can enhance the volatility and thermal stability of analytes for GC analysis. For instance, trifluoroacetate (B77799) derivatives have been successfully used to improve the chromatographic properties of sterols for GC-MS analysis. nih.gov

A typical GC method for the purity assessment of this compound would involve dissolving a known amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate), followed by injection into the GC system. The percentage purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For accurate quantification, an internal or external standard method would be employed.

Table 1: Hypothetical GC Parameters for this compound Analysis

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX or equivalent polar phase)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Detector FID or MS
Detector Temperature 280 °C (FID)
Injection Volume 1 µL
Split Ratio 50:1

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile or stable for GC. It is particularly useful for monitoring the progress of reactions involving this compound and for the final purity assessment of the isolated product.

Reversed-phase HPLC is the most common mode for the analysis of aromatic ketones. In this technique, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For fluorinated aromatic compounds, specialized fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer unique selectivity and enhanced retention compared to traditional C18 columns. chromatographyonline.com This is due to specific interactions between the fluorinated analyte and the fluorinated stationary phase. chromatographyonline.com

UV detection is commonly employed for the analysis of acetophenone derivatives due to the strong UV absorbance of the aromatic ring and carbonyl group. researchgate.netresearchgate.net A photodiode array (PDA) detector can provide spectral information, which aids in peak identification and purity assessment.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. HPLC is also an invaluable tool for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of products over time. researchgate.net

Table 2: Illustrative HPLC Method for this compound

Parameter Value
Column C18 or PFP, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Spectroscopic Quantification in Research Settings

Spectroscopic methods provide an alternative to chromatography for the quantification of pure or nearly pure samples of this compound. These techniques are often faster and can be non-destructive.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the concentration or purity of a substance without the need for a chemically identical reference standard. rsc.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, both ¹H and ¹⁹F NMR can be utilized for quantitative purposes. However, ¹⁹F qNMR offers several advantages for fluorinated compounds. researchgate.net The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. researchgate.net Furthermore, the chemical shift range of ¹⁹F is much wider than that of ¹H, which often results in better signal separation and less overlap, even on lower-field benchtop NMR spectrometers. chemrxiv.orgoxinst.com The absence of background signals in the ¹⁹F NMR spectrum simplifies the analysis. rsc.org

In a typical qNMR experiment, a known amount of the sample is dissolved in a deuterated solvent along with a known amount of an internal standard. The internal standard should be a stable, non-volatile compound with a simple NMR spectrum that does not overlap with the analyte signals. For ¹⁹F qNMR of this compound, a fluorinated internal standard with a known purity, such as trifluorotoluene or 1,4-difluorobenzene, would be suitable. The purity of the analyte is calculated by comparing the integral of a specific resonance of the analyte with the integral of a resonance of the internal standard. Careful attention must be paid to experimental parameters such as relaxation delays (T1) to ensure accurate integration. acgpubs.org

Table 3: Key Considerations for ¹⁹F qNMR of this compound

Parameter Consideration
Internal Standard Must be of high purity, stable, and have signals that do not overlap with the analyte.
Solvent Deuterated solvent that dissolves both the analyte and the internal standard.
Relaxation Delay (d1) Should be at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure complete relaxation and accurate signal integration. acgpubs.org
Pulse Angle A 90° pulse angle is often used, but smaller flip angles can be employed with shorter relaxation delays if properly calibrated.
Number of Scans Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a simple and rapid technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. semanticscholar.org Aromatic ketones like this compound exhibit strong UV absorbance due to the π → π* and n → π* electronic transitions of the benzene (B151609) ring and the carbonyl group. researchgate.netresearchgate.net

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound using this method, a calibration curve is first prepared by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

This method is most accurate for relatively pure samples, as any impurities that absorb at the same wavelength will interfere with the measurement. semanticscholar.org The choice of solvent is also important, as it can influence the position and intensity of the absorption bands. Common solvents for UV-Vis analysis of aromatic ketones include ethanol (B145695), methanol, and acetonitrile.

General Purity Assessment and Isolation Techniques

In addition to instrumental analysis, several classical techniques are essential for the isolation and preliminary purity assessment of this compound.

Recrystallization is a primary method for purifying solid organic compounds. mnstate.edu This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. rubingroup.org For aromatic ketones, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of solvents such as ethyl acetate (B1210297)/hexanes or dichloromethane/hexanes. rochester.eduyoutube.comreddit.com The purity of the recrystallized material can be assessed by its melting point; a sharp melting point close to the literature value is indicative of high purity.

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. rsc.org For the purification of this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is a solvent or mixture of solvents that carries the mixture through the column. By gradually increasing the polarity of the eluent, compounds are eluted from the column in order of increasing polarity. For a moderately polar compound like an aromatic ketone, a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the eluent. researchgate.net

Extraction techniques can be used to remove certain types of impurities. For instance, a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a wash with a dilute aqueous acid can remove basic impurities. A specific extraction method for reactive ketones involves the formation of a water-soluble bisulfite adduct. jove.comyoutube.comnih.gov This allows for the separation of the ketone from non-reactive organic compounds. jove.comyoutube.comnih.gov The ketone can then be regenerated by treating the aqueous layer with a base. youtube.com

The purity of the isolated this compound after these purification steps is then confirmed using the chromatographic and spectroscopic methods described above.

Recrystallization and Distillation

The purification of solid organic compounds to a high degree of purity is often achieved through recrystallization. This technique leverages the differences in solubility of the compound and its impurities in a given solvent at different temperatures. For aromatic ketones such as this compound, a systematic approach to solvent selection is crucial for effective purification.

Recrystallization:

The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. The process involves dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

For aromatic ketones, a range of solvents and solvent systems can be employed. The choice of solvent is guided by the principle of "like dissolves like," taking into account the polarity of the compound. Given the polar nature of the carbonyl group and the aromatic ring of this compound, moderately polar solvents are often a good starting point. Common solvents and their mixtures that have proven effective for the recrystallization of aromatic ketones are detailed in the table below. The selection of the optimal solvent or solvent system for this compound would typically involve empirical testing with small quantities of the compound.

Interactive Data Table: Common Recrystallization Solvents for Aromatic Ketones

Solvent/Solvent SystemPolarityRationale for Use
EthanolPolar ProticGood solvency for many aromatic ketones at elevated temperatures.
Ethanol/WaterPolar ProticThe addition of water as an anti-solvent can induce crystallization.
HeptaneNonpolarOften used as an anti-solvent with a more polar solvent.
TolueneNonpolar (Aromatic)Can be effective for aromatic compounds due to π-π stacking interactions.
Heptane/Ethyl AcetateMixed PolarityA versatile system where the ratio can be adjusted to achieve optimal solubility.

Distillation:

For liquid compounds or solids with a sufficiently low boiling point, distillation is a powerful purification technique. Vacuum distillation is particularly useful for compounds that have high boiling points at atmospheric pressure or are prone to decomposition at elevated temperatures. In the case of this compound, which is a solid at room temperature, it can be purified by vacuum distillation. A documented procedure specifies that the compound can be distilled at a temperature of 76-82 °C under a reduced pressure of 0.02 bar. This method is effective for separating the desired product from non-volatile impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of chemical reactions in real-time. libretexts.org It is a simple, rapid, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of products. For the synthesis of this compound, which is often prepared via a Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510), TLC can be used to track the reaction's progression towards completion.

The stationary phase typically used for the analysis of moderately polar compounds like this compound is silica gel, a polar adsorbent. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the TLC plate by capillary action. The separation of components is based on their differential partitioning between the stationary and mobile phases.

A common mobile phase for compounds of this nature is a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate or diethyl ether. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents to achieve optimal separation of the spots on the TLC plate. For acetophenone, the non-fluorinated analog of the title compound, a mobile phase of hexane:ethyl acetate (9:1 v/v) typically results in a retardation factor (Rf) value in the range of 0.4–0.6. studyraid.com It is anticipated that this compound would exhibit a similar Rf value in a comparable solvent system due to its structural similarity.

Visualization of the separated spots on the TLC plate is achieved by a method that interacts with the analyte. Since this compound contains a chromophore (the aromatic ring and carbonyl group), it can be visualized under ultraviolet (UV) light, typically at a wavelength of 254 nm. studyraid.com The compound will appear as a dark spot on a fluorescent background, allowing for easy identification and tracking of its presence in the reaction mixture.

Interactive Data Table: General TLC Parameters for Aromatic Ketones

ParameterDescriptionTypical Application
Stationary Phase Silica Gel (SiO₂)Standard for moderately polar organic compounds.
Mobile Phase Hexane/Ethyl AcetateA common solvent system with adjustable polarity.
Visualization UV Light (254 nm)Effective for compounds containing aromatic rings or conjugated systems.
Expected Rf 0.4 - 0.7Approximate range in a suitable nonpolar/polar solvent mixture.

Q & A

Q. What are the common synthetic routes for preparing 2',4',5'-Trifluorophenylacetophenone, and how are reaction conditions optimized?

The synthesis typically involves fluorination and trifluoromethylation of an acetophenone precursor. A standard method includes Friedel-Crafts acylation using trifluoroacetyl chloride and fluorobenzene derivatives under inert atmospheres with catalysts like AlCl₃ . Optimization focuses on temperature control (60–100°C), stoichiometric ratios (1:1.2 for acyl chloride:fluorobenzene), and purification via recrystallization or column chromatography to achieve >95% purity. Side reactions, such as over-fluorination, are mitigated by limiting reaction times to 6–8 hours .

Q. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers of fluorinated acetophenones?

  • ¹⁹F NMR : Chemical shifts for fluorine atoms at the 2', 4', and 5' positions differ due to electronic environments. For example, 2'-F resonates at δ −110 ppm, while 5'-F (meta to ketone) appears at δ −115 ppm .
  • IR Spectroscopy : The carbonyl stretch (C=O) near 1680 cm⁻¹ shifts slightly depending on adjacent electron-withdrawing groups (e.g., trifluoromethyl groups lower the frequency by ~10 cm⁻¹) .
  • X-ray crystallography resolves ambiguities by providing exact bond angles and substituent positions .

Q. What are the key stability considerations for storing this compound?

The compound is sensitive to moisture and light. Storage recommendations include:

  • Anhydrous conditions (desiccators with silica gel).
  • Amber glass vials to prevent UV-induced degradation.
  • Temperatures ≤ −20°C for long-term stability, with periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in the synthesis of this compound?

Regioselectivity is controlled using directing groups or stepwise halogenation. For example:

  • Introducing a nitro group at the 5' position before fluorination directs subsequent fluorine substitution to 2' and 4' positions .
  • Transition metal catalysts (e.g., Pd/Cu) enable selective C–F bond formation via oxidative coupling, minimizing byproducts like 2',4',6'-trifluoro isomers .
  • Computational modeling (DFT) predicts activation barriers for competing pathways, guiding reagent selection .

Q. How should researchers resolve contradictions in spectral data when characterizing synthetic intermediates?

Discrepancies in NMR or mass spectrometry data often arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts by up to 0.5 ppm.
  • Tautomerism : Keto-enol equilibria in acetophenones can broaden peaks; adding D₂O suppresses this .
  • Impurities : Trace solvents or starting materials are identified via GC-MS and subtracted using spectral subtraction tools .

Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?

  • In vitro assays : Cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase targets) are tested at 1–100 µM concentrations.
  • Structure-Activity Relationship (SAR) : Modifying the trifluoromethyl group to –CF₂H or –CH₂CF₃ alters lipophilicity (logP values: 2.5–3.8) and bioactivity .
  • Metabolic stability : Microsomal incubation (human liver microsomes) assesses half-life (t₁/₂) and clearance rates .

Q. What strategies minimize byproduct formation during large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by ensuring rapid mixing and temperature uniformity .
  • Quenching protocols : Adding aqueous NaHCO₃ immediately after reaction completion neutralizes excess acyl chloride, preventing hydrolysis .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, enabling immediate adjustments .

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